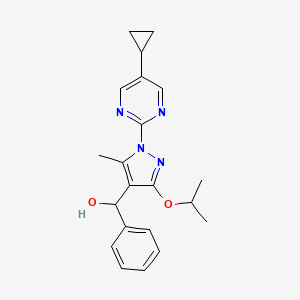

hDHODH-IN-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

hDHODH-IN-4 est un inhibiteur puissant de la dihydroorotate déshydrogénase humaine, une enzyme qui joue un rôle crucial dans la voie de biosynthèse de novo des pyrimidines. Ce composé a montré un potentiel significatif dans l'inhibition de la réplication du virus de la rougeole et a une valeur de pIC50 de 7,8 pour la dihydroorotate déshydrogénase humaine recombinante .

Méthodes De Préparation

La synthèse de hDHODH-IN-4 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement l'utilisation de dérivés de pyrazole et de pyrimidine. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs pour faciliter les réactions. Les méthodes de production industrielles peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

hDHODH-IN-4 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la dihydroorotate déshydrogénase.

Biologie : Investigué pour son rôle dans l'inhibition de la réplication virale, en particulier le virus de la rougeole.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies impliquant une prolifération cellulaire rapide, telles que le cancer et les maladies auto-immunes.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la dihydroorotate déshydrogénase

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la dihydroorotate déshydrogénase humaine. Cette enzyme est impliquée dans la quatrième étape de la voie de biosynthèse de novo des pyrimidines, qui est cruciale pour la synthèse de l'ARN et de l'ADN. En inhibant cette enzyme, this compound perturbe la production de nucléotides pyrimidiques, conduisant à une diminution de la prolifération cellulaire. Ce mécanisme est particulièrement efficace dans les cellules qui se divisent rapidement, telles que les cellules cancéreuses et les cellules immunitaires activées .

Applications De Recherche Scientifique

hDHODH-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of dihydroorotate dehydrogenase.

Biology: Investigated for its role in inhibiting viral replication, particularly the measles virus.

Medicine: Explored as a potential therapeutic agent for diseases involving rapid cell proliferation, such as cancer and autoimmune disorders.

Industry: Utilized in the development of new drugs targeting dihydroorotate dehydrogenase

Mécanisme D'action

hDHODH-IN-4 exerts its effects by inhibiting the activity of human dihydroorotate dehydrogenase. This enzyme is involved in the fourth step of the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of RNA and DNA. By inhibiting this enzyme, this compound disrupts the production of pyrimidine nucleotides, leading to a decrease in cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells and activated immune cells .

Comparaison Avec Des Composés Similaires

hDHODH-IN-4 est unique par sa haute puissance et sa spécificité pour la dihydroorotate déshydrogénase humaine. Des composés similaires comprennent :

Brequinar : Un autre inhibiteur puissant de la dihydroorotate déshydrogénase, utilisé en chimiothérapie.

Teriflunomide : Un médicament immunomodulateur qui inhibe également la dihydroorotate déshydrogénase, utilisé dans le traitement de la sclérose en plaques.

DSM265 : Un inhibiteur de la dihydroorotate déshydrogénase à base de triazolo-pyrimidine, développé pour le traitement du paludisme .

This compound se distingue par sa valeur de pIC50 élevée et son efficacité dans l'inhibition de la réplication virale, ce qui en fait un composé précieux pour des recherches et des développements supplémentaires.

Propriétés

IUPAC Name |

[1-(5-cyclopropylpyrimidin-2-yl)-5-methyl-3-propan-2-yloxypyrazol-4-yl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-13(2)27-20-18(19(26)16-7-5-4-6-8-16)14(3)25(24-20)21-22-11-17(12-23-21)15-9-10-15/h4-8,11-13,15,19,26H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNKBAPMWCMENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)C(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B3008605.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)